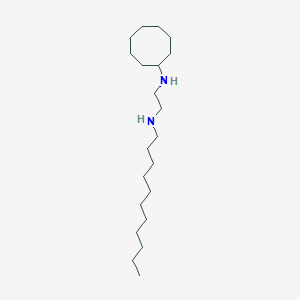![molecular formula C8H18N2OS B12579126 N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide CAS No. 639070-62-5](/img/structure/B12579126.png)
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is an organic compound with a unique structure that includes both an amine and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropionic acid with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted amides or amines.
Applications De Recherche Scientifique
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.
Industry: Utilized in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide involves its ability to interact with various molecular targets through its amine and thiol groups. The amine group can form hydrogen bonds and electrostatic interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a sulfanylpropanamide group.
N,N’-Bis[3-(dimethylamino)propyl]urea: Contains two dimethylamino propyl groups but lacks the thiol group.
Uniqueness
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
639070-62-5 |
|---|---|
Formule moléculaire |
C8H18N2OS |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C8H18N2OS/c1-10(2)6-3-5-9-8(11)4-7-12/h12H,3-7H2,1-2H3,(H,9,11) |
Clé InChI |
LJQHWSPBLPNJSO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
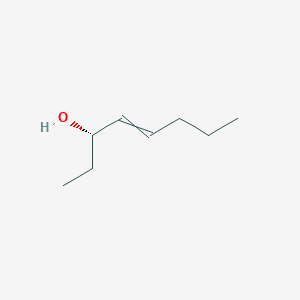

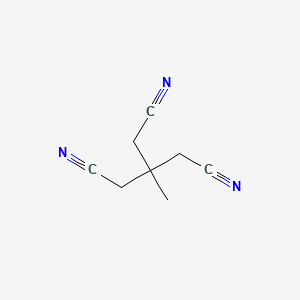
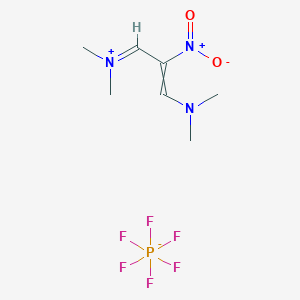

![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
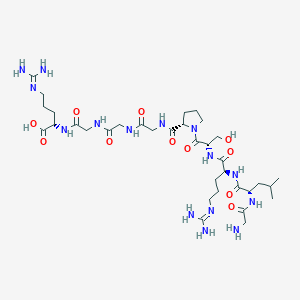
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
